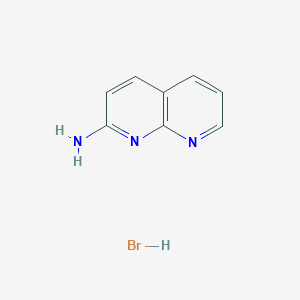

![molecular formula C8H13NO B2989653 2-Oxa-8-azadispiro[3.1.36.14]decane CAS No. 1823949-81-0](/img/structure/B2989653.png)

2-Oxa-8-azadispiro[3.1.36.14]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

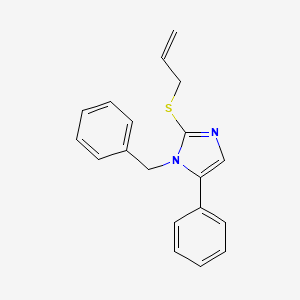

“2-Oxa-8-azadispiro[3.1.36.14]decane” is a compound with the IUPAC name 8-oxa-2-azadispiro[3.1.36.14]decane . It has a molecular weight of 139.2 . The compound is used only for research and development under the supervision of a technically qualified individual .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 . This code provides a specific representation of the molecular structure of the compound .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

The unique structure of 2-Oxa-8-azadispiro[3.1.36.14]decane makes it a promising scaffold for the synthesis of biologically active compounds. Its spirocyclic nature imparts a degree of three-dimensional complexity and rigidity, which is often advantageous in drug design . This compound can serve as a precursor in the development of various pharmacologically active molecules.

FGFR4 Inhibition for Hepatocellular Carcinoma Treatment

Derivatives of 2-Oxa-8-azadispiro[3.1.36.14]decane have been identified as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is a potential target for the treatment of hepatocellular carcinoma . By inhibiting FGFR4, these derivatives can interfere with cancer cell proliferation and survival.

Vanin-1 Enzyme Inhibition

The vanin-1 enzyme plays a significant role in metabolism and inflammation. Compounds based on 2-Oxa-8-azadispiro[3.1.36.14]decane have been found to inhibit this enzyme, which could lead to new treatments for inflammatory diseases .

17β-HSD1 Inhibition

Inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are used in the treatment or prevention of diseases associated with steroid hormones or conditions that require a reduction in endogenous estradiol concentration. 2-Oxa-8-azadispiro[3.1.36.14]decane derivatives have shown activity as 17β-HSD1 inhibitors .

Soluble Guanylate Cyclase (sGC) Stimulation

Some derivatives of 2-Oxa-8-azadispiro[3.1.36.14]decane act as stimulants for soluble guanylate cyclase (sGC), both NO-independent and heme-dependent. These stimulants are useful in treating a variety of diseases, including cardiovascular disorders .

Drug Discovery and Development

The inherent complexity and rigidity of 2-Oxa-8-azadispiro[3.1.36.14]decane make it an attractive scaffold for drug discovery. Its spirocyclic framework can be utilized to create novel compounds with potential therapeutic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-oxa-2-azadispiro[3.1.36.14]decane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZVUCUJMADHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC13COC3)CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-8-azadispiro[3.1.36.14]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)

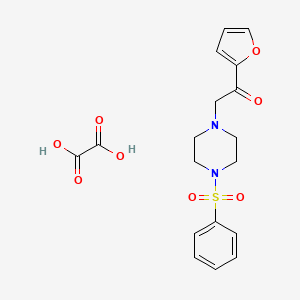

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)